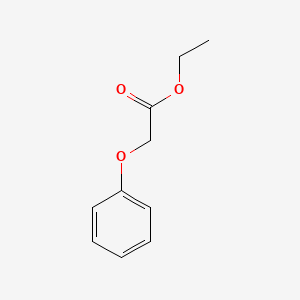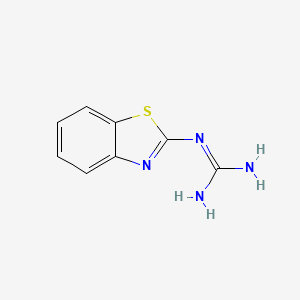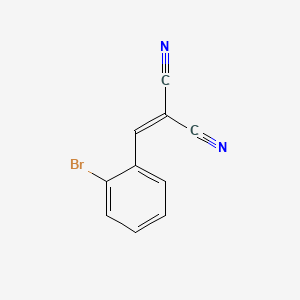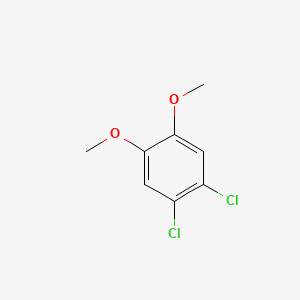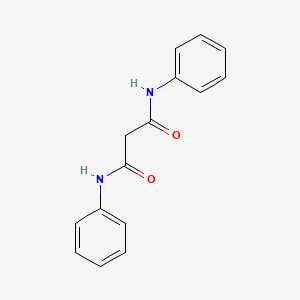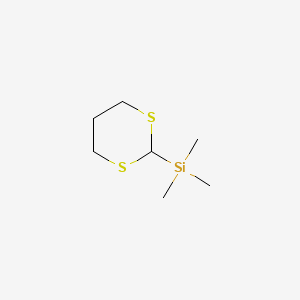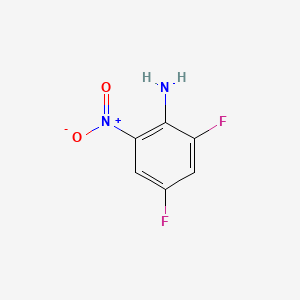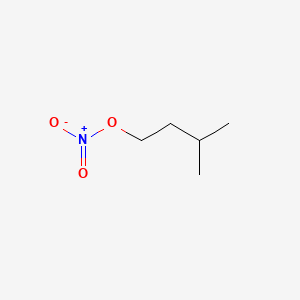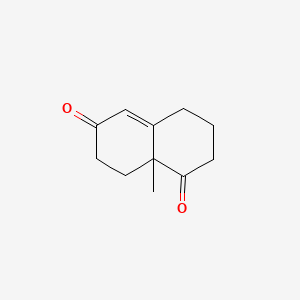
Wieland-Miescher ketone
Übersicht
Beschreibung
The Wieland-Miescher ketone is a racemic bicyclic diketone (enedione) and is a versatile synthon . It has been employed in the total synthesis of more than 50 natural products, predominantly sesquiterpenoids, diterpenes, and steroids . These natural products possess possible biological properties including anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory activities .
Synthesis Analysis
The Wieland-Miescher ketone has been synthesized using various methods. One approach involves the use of lipases as biocatalysts . In this method, a library of commercially available lipases was screened for catalysis of a one-pot synthesis of the Wieland-Miescher ketone from methyl vinyl ketone and 2-methyl-1,3-cyclohexanedione . Another method involves the organocatalyzed synthesis of the Wieland-Miescher ketone via N-sulfonyl-binamprolinamide catalysis .Molecular Structure Analysis
The molecular formula of the Wieland-Miescher ketone is C11H14O2 . It is a bicyclic diketone (enedione), which means it contains two carbonyl groups within a bicyclic structure .Chemical Reactions Analysis
The Wieland-Miescher ketone has been used in various chemical reactions. For instance, it has been employed in the total synthesis of more than 50 natural products . These include sesquiterpenoids, diterpenes, and steroids .Physical And Chemical Properties Analysis
The Wieland-Miescher ketone has a molar mass of 178.23 g/mol . Its melting point ranges from 47 to 50 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Steroids and Terpenoids
WMK serves as a crucial intermediate in the synthesis of steroids and terpenoids . These classes of compounds have a wide range of biological activities and are used in the development of drugs and other therapeutic agents. The ketone’s structure allows for the construction of complex molecular frameworks typical of these natural products.
Enzyme-Catalyzed Reactions
WMK can be synthesized through enzyme-catalyzed reactions, such as the Robinson annulation, using lipases . This method is significant for green chemistry, offering an environmentally friendly alternative to traditional chemical syntheses. Enzymes like lipase from porcine pancreas have been shown to catalyze this reaction effectively.
Biocatalyst Screening
The compound is used in the screening of biocatalysts for synthetic applications . By testing various enzymes’ ability to synthesize WMK, researchers can identify new biocatalysts that might be used in pharmaceutical manufacturing, leading to more sustainable production methods.
Pharmaceutical Synthesis
In pharmaceutical research, WMK is employed in the synthesis of active pharmaceutical ingredients (APIs). Its use in one-pot synthesis reactions helps streamline the production process, making it more efficient and cost-effective .
Development of Anticancer Agents
WMK has been utilized in the total synthesis of more than 50 natural products with promising anticancer properties . Its incorporation into synthetic pathways allows for the creation of novel compounds that could serve as potential cancer treatments.
Antimicrobial and Antiviral Research
The ketone’s application extends to the development of compounds with antimicrobial and antiviral activities . Its use in synthetic chemistry enables the exploration of new drugs that could combat various infections and viruses.
Neurodegenerative Disease Research
Researchers have employed WMK in the synthesis of compounds with potential antineurodegenerative effects . This is particularly relevant for diseases like Alzheimer’s and Parkinson’s, where new therapeutic options are constantly being sought.
Immunomodulatory Activity
Lastly, WMK is a key synthon in the creation of molecules with immunomodulatory effects . These compounds can modulate the immune system, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy.
Wirkmechanismus
Target of Action
The Wieland-Miescher ketone (WMK) is a versatile synthon that has been employed in the total synthesis of more than 50 natural products . These natural products predominantly include sesquiterpenoids, diterpenes, and steroids . Therefore, the primary targets of WMK are these natural products and their associated biological pathways.
Mode of Action
WMK interacts with its targets through a process known as Robinson annulation . This process involves a Michael addition followed by an Aldol reaction . The promiscuous catalytic activity of lipase in the Robinson reaction plays a crucial role in both these steps .
Biochemical Pathways
The biochemical pathways affected by WMK are those involved in the synthesis of sesquiterpenoids, diterpenes, and steroids . The Robinson annulation process, catalyzed by lipase, leads to the formation of WMK, which then serves as a key intermediate in these synthesis pathways .
Pharmacokinetics
It’s worth noting that wmk is synthesized in organic media, suggesting that its bioavailability may be influenced by the properties of this medium .
Result of Action
The result of WMK’s action is the synthesis of a variety of biologically active compounds, including steroids, terpenoids, and taxol . These compounds possess potential biological properties, including anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory activities .
Action Environment
The action of WMK is influenced by the organic media in which it is synthesized . The use of lipase from porcine pancreas (PPL) to catalyze a Robinson annulation, which forms WMK in organic media, has practical significance for environmentally friendly syntheses and the evolution of biosyntheses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDRUMZDHWHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894783 | |
| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wieland-Miescher ketone | |
CAS RN |
20007-72-1, 33878-99-8 | |
| Record name | (±)-Wieland-Miescher ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20007-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-delta5,10-octalin-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-Methyl-delta-5(10)-octalin-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033878998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20007-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX7VUD577 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the Wieland-Miescher ketone and how is it synthesized?
A1: The Wieland-Miescher ketone is a bicyclic diketone, specifically 9-methyl-Δ5(10)-octalin-1,6-dione, existing as a racemic mixture of (S)- and (R)-enantiomers at the 9-position. [] The most common synthetic route to WMK is through a Robinson annulation reaction. This involves the base-catalyzed condensation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. []
Q2: Are there alternative methods for obtaining enantiomerically pure WMK?
A2: Yes, besides the classical resolution of racemic WMK, enantiomerically enriched WMK can be obtained through several approaches:
- Kinetic resolution using yeast: Torulaspora delbrueckii IFO 10921 selectively reduces the (S)-enantiomer of WMK, allowing for the isolation of the (R)-enantiomer in high enantiomeric excess. []
- Asymmetric Robinson Annulation: The use of chiral catalysts, such as proline derivatives, in the Robinson annulation reaction can lead to the formation of enantioenriched WMK. [, , ]
Q3: What is the absolute stereochemistry of naturally occurring (-)-Wieland-Miescher ketone?
A3: The absolute stereochemistry of naturally occurring (-)-Wieland-Miescher ketone was determined to be 8aR using X-ray crystallography of its bis(4-bromobenzoate) derivatives and further corroborated by circular dichroism (CD) spectroscopy. []
Q4: How can the structure of WMK be modified for further synthetic applications?
A4: The WMK structure offers various avenues for modification:
- Functional group transformations: The enone and isolated ketone functionalities can be selectively manipulated. For example, the enone can undergo reduction, oxidation, electrophilic additions, and nucleophilic additions. []
- C-8 functionalization: Regio- and stereoselective methods have been developed for introducing substituents, such as hydroxymethyl, hydroxyl, and thiophenyl groups, at the C-8 position of WMK derivatives. []
- C-9 quaternary center construction: The Mukaiyama aldol reaction provides an efficient way to introduce a lateral chain at the C-9 position of WMK derivatives, creating a quaternary center. []
- Protection strategies: Protecting groups can be employed to mask the reactivity of the ketone groups. For instance, the non-conjugated ketone can be protected as a ketal with glycol, while the conjugated ketone can be protected as a thioketal with ethanedithiol. []
Q5: Why is the introduction of substituents at the C-8 position of WMK significant?
A5: Functionalization at the C-8 position is crucial as it allows for the controlled introduction of stereochemical diversity, a key aspect in synthesizing natural products with specific biological activities. []
Q6: What makes WMK a valuable starting material in total synthesis?
A6: WMK's rigid bicyclic framework and the presence of multiple reactive sites make it an ideal starting point for constructing complex polycyclic structures found in numerous natural products. [, , , ]
Q7: What are some notable examples of natural products synthesized using WMK as a starting material?
A7: WMK has served as a key building block in the total synthesis of diverse natural products, including:
- Terpenes: Manool, a labdane diterpene with platelet aggregation inhibitory activity. []
- Sesquiterpenes: Bakkenolide A, a compound with antitumor and antiviral properties. []
- Meroterpenoids: Dysideanone B and Dysiherbol A, marine natural products exhibiting anti-cancer activity. []
- Alkaloids: Aristomakine, an alkaloid with potential medicinal properties. []
- Other compounds: Pallavicinin and Neopallavicinin (diterpenoids), [] Subglutinols A and B (diterpene pyrones), [] Stachyflin (potential anti-influenza agent), [] and many others. [, , , , , , , , , ]
Q8: Can you provide a specific example of how WMK was utilized in a total synthesis?
A8: In the total synthesis of (-)-scabronine G, a compound known to induce neurotrophic factor production, the researchers utilized (-)-Wieland-Miescher ketone as the starting point. The synthesis involved a series of transformations, including alkylation, reduction, and ring-closing metathesis, showcasing the versatility of WMK in building complex structures. []
Q9: Can WMK or its derivatives act as catalysts in organic reactions?
A9: While WMK itself is not typically used as a catalyst, its derivatives, particularly those containing amino groups, can function as organocatalysts. For example, monoacylated derivatives of 1,2-cyclohexanediamine derived from WMK exhibit catalytic activity in intramolecular aldol condensations, including the synthesis of WMK itself. []
Q10: Are there any "green chemistry" aspects associated with WMK synthesis or its applications?
A10: Yes, the use of organocatalysts derived from WMK aligns with green chemistry principles by reducing reliance on potentially toxic metal catalysts. Additionally, research has explored the use of ionic liquids as recyclable solvents in asymmetric cyclization reactions leading to WMK analogues, further contributing to greener synthetic methodologies. []
Q11: Has computational chemistry played a role in understanding WMK and its derivatives?
A11: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to:* Elucidate the mechanism of reactions involving WMK derivatives, such as the lead tetraacetate mediated oxidative cleavage of unsaturated diols derived from WMK. []* Rationalize the stereochemical outcomes of reactions. For example, in the synthesis of (+)-stachyflin, DFT calculations helped explain the BF3·Et2O-induced cascade reaction used to build the pentacyclic ring system. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





